8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (flavone) family, characterized by a benzopyran-4-one core with multiple functional modifications. Its structure includes:
- Position 2: A trifluoromethyl (-CF₃) group, known to enhance metabolic stability and lipophilicity .
- Position 7: A hydroxy (-OH) group, contributing to hydrogen-bonding capabilities and acidity (predicted pKa ~5.66) .
- Position 8: A benzyl(methyl)aminomethyl (-CH₂N(CH₃)CH₂C₆H₅) group, which may influence solubility and receptor binding .
The molecular formula is C₂₉H₂₃F₃NO₄ (MW: 505.48 g/mol), with a predicted density of 1.383 g/cm³ and boiling point of 588.4°C . Its synthesis likely involves multi-step alkylation and condensation reactions, as seen in analogous chromone derivatives .
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c1-16-7-6-10-18(13-16)33-24-22(32)19-11-12-21(31)20(23(19)34-25(24)26(27,28)29)15-30(2)14-17-8-4-3-5-9-17/h3-13,31H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWENXSYYCLMVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)CC4=CC=CC=C4)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may begin with the formation of the chromen-4-one core, followed by the introduction of the benzyl(methyl)amino group through nucleophilic substitution reactions. The hydroxyl and phenoxy groups can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the chromen-4-one core or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its hydroxyl and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural features and properties of the target compound with analogs:
Physicochemical Properties
- Solubility: The benzyl(methyl)aminomethyl group in the target compound enhances solubility in polar aprotic solvents compared to analogs with bulkier hydrophobic groups (e.g., cyclohexyl in ).
- Acidity : The 7-hydroxy group (pKa ~5.66) makes the target compound more acidic than methoxy-substituted analogs (e.g., ), favoring ionized forms at physiological pH.
- Thermal Stability : The trifluoromethyl group at position 2 contributes to high thermal stability across all analogs, with boiling points exceeding 500°C .
Biological Activity
The compound 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic derivative of coumarin, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and related case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a chromenone core with various substituents that may influence its biological activity.
Antiproliferative Effects
Recent studies have shown that derivatives of coumarin exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to the one have been evaluated for their ability to inhibit cell growth in U-937 and SK-MEL-1 cancer cell lines. The IC50 values for these compounds ranged from 5.7 to 12.2 µM , indicating potent activity against these malignancies .
The mechanisms by which these compounds exert their antiproliferative effects often involve:
- Induction of Apoptosis : Flow cytometric analyses indicated that certain derivatives induce apoptosis in cancer cells in a time- and concentration-dependent manner. The induction of apoptosis is a critical pathway for the effectiveness of anticancer agents .
- Alternative Targets : Unlike traditional chemotherapeutics that target tubulin polymerization or cyclin-dependent kinases (CDKs), studies suggest that these compounds may interact with alternative intracellular targets, thereby circumventing common resistance mechanisms seen in cancer therapy .
Case Studies
Several studies have investigated the biological activity of structurally related compounds, providing insights into their potential applications:
-
Anticancer Activity :
- A study demonstrated that a series of benzylamino derivatives showed significant inhibition of U-937 and SK-MEL-1 cell lines, with derivatives displaying varied potency based on their substituents. For example, the presence of halogen atoms significantly influenced activity, with chlorine being more effective than bromine or fluorine .
-
Neuropharmacological Potential :
- Research on coumarin derivatives indicated dual activities as cholinesterase inhibitors, which are relevant for Alzheimer's disease treatment. Some compounds showed up to 676-fold preference for inhibiting butyrylcholinesterase over acetylcholinesterase, suggesting potential neuroprotective effects alongside anticancer properties .
Data Summary Table
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | U-937 | 5.7 - 12.2 | Apoptosis induction |
| Related Benzylamino Derivative | SK-MEL-1 | 10.0 | Alternative target interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
